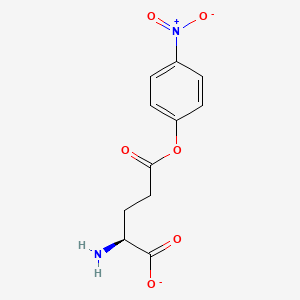
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Compounds in this family are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a cyano group, a tetramethylbutyl group, and a pyridyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, alkyl halides, and cyanamide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and times. Purification steps might include crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May act as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridyl ring might play crucial roles in binding to these targets, affecting their activity and function. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine derivatives: Other compounds in the guanidine family with different substituents.
Pyridyl compounds: Compounds featuring the pyridyl group, such as pyridine or nicotinamide.
Cyano compounds: Compounds with a cyano group, like acetonitrile or cyanamide.
Uniqueness
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60560-08-9 |
|---|---|
Molekularformel |
C15H23N5 |
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
1-cyano-3-pyridin-3-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-7-6-8-17-9-12/h6-9H,10H2,1-5H3,(H2,18,19,20) |
InChI-Schlüssel |
HXIURYONZFKTDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


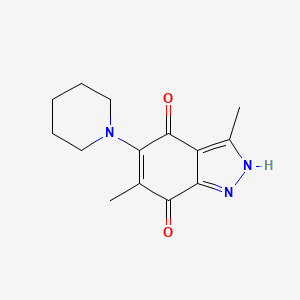
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
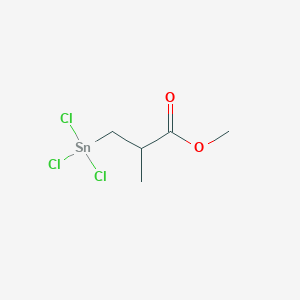
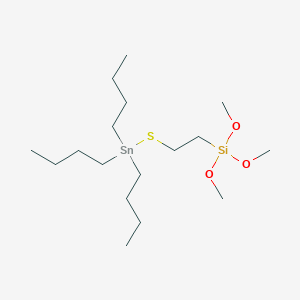
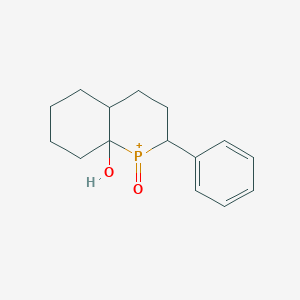

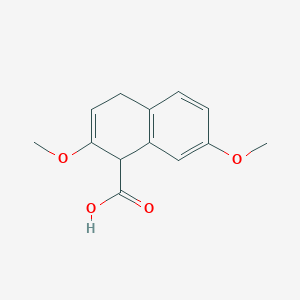
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
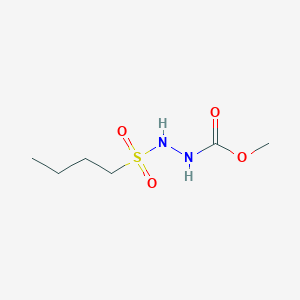
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
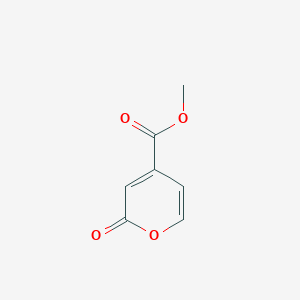
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
